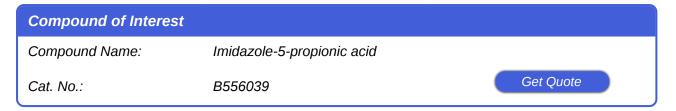


Application Note: Structural Elucidation of Imidazole-5-propionic Acid using 1H-NMR Spectroscopy

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazole-5-propionic acid, a metabolite of histidine, is a molecule of interest in various biological studies.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the determination of the chemical structure of **Imidazole-5-propionic acid** using one-dimensional proton (1H) NMR spectroscopy.

Predicted 1H-NMR Spectral Data

The chemical structure of **Imidazole-5-propionic acid** consists of an imidazole ring and a propionic acid side chain. The expected 1H-NMR spectrum will show distinct signals corresponding to the protons on the imidazole ring (H-2 and H-4) and the methylene protons of the propionic acid chain (-CH2-CH2-COOH). The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the imidazole ring and the carboxylic acid group.

The following table summarizes the predicted 1H-NMR data for **Imidazole-5-propionic acid** in a common deuterated solvent like Deuterium Oxide (D2O). Chemical shifts are referenced to



an internal standard, such as 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid, sodium salt (TSP), at δ 0.00 ppm.[4]

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2 (Imidazole)	~ 8.0 - 8.2	Singlet (s)	-	1H
H-4 (Imidazole)	~ 7.2 - 7.4	Singlet (s)	-	1H
α-CH2	~ 2.8 - 3.0	Triplet (t)	~ 7-8	2H
β-СН2	~ 2.6 - 2.8	Triplet (t)	~ 7-8	2H
СООН	Not typically observed in D2O due to H-D exchange	-	-	-
NH (Imidazole)	Not typically observed in D2O due to H-D exchange	-	-	-

Note: Chemical shifts can be affected by solvent, pH, and concentration. [5] The protons on the nitrogen atoms of the imidazole ring and the carboxylic acid group are exchangeable and therefore often not observed in protic deuterated solvents like D2O.

Experimental Protocol

This section details the procedure for acquiring a 1H-NMR spectrum of **Imidazole-5-propionic** acid.

Materials:

- Imidazole-5-propionic acid sample (5-25 mg)[6]
- Deuterium Oxide (D2O, 99.9 atom % D)



- Internal Standard (e.g., TSP)
- NMR tube (5 mm)
- Vial
- Pipette
- Vortex mixer (optional)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-25 mg of Imidazole-5-propionic acid into a clean, dry vial.[6][7]
 - Add approximately 0.6-0.7 mL of D2O to the vial.[6]
 - Add a small, known amount of the internal standard (TSP) to the vial.
 - Gently vortex or swirl the vial to ensure the sample is completely dissolved.
- · Sample Transfer:
 - Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.
 - Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
- NMR Spectrometer Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the D2O.
 - Shim the magnetic field to obtain a homogeneous field, which is crucial for high-resolution spectra.
 - Set the appropriate acquisition parameters, including:



- Number of scans (e.g., 16-64)
- Spectral width (e.g., -2 to 12 ppm)
- Acquisition time (e.g., 2-4 seconds)
- Relaxation delay (e.g., 1-5 seconds)
- Acquire the 1H-NMR spectrum.
- Data Processing and Analysis:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by setting the internal standard peak (TSP) to 0.00 ppm.
 - Integrate the signals to determine the relative number of protons for each resonance.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the Imidazole-5-propionic acid molecule.

Visualizations

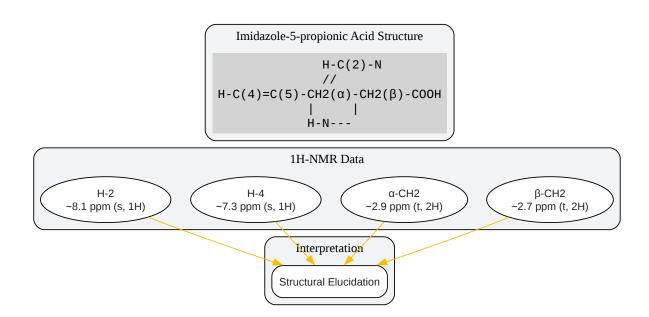
The following diagrams illustrate the experimental workflow for the structural elucidation of **Imidazole-5-propionic acid**.



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Caption: Experimental workflow for 1H-NMR analysis of Imidazole-5-propionic acid.



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Caption: Logical relationship for structural elucidation via 1H-NMR.

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